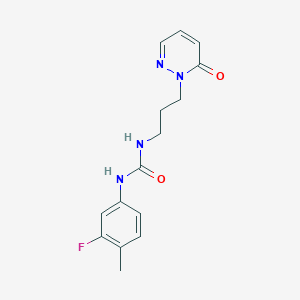
1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylaniline and 6-oxopyridazine.
Formation of Intermediate: The aniline derivative undergoes a reaction with an isocyanate to form an intermediate urea compound.
Coupling Reaction: The intermediate is then coupled with a propyl derivative of 6-oxopyridazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur at the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application being studied.
類似化合物との比較
Similar Compounds
- 1-(3-chloro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxoquinazolin-1(6H)-yl)propyl)urea
Uniqueness
1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to the presence of both a fluoro group and a pyridazinone moiety, which can impart distinct chemical and biological properties compared to similar compounds. These structural features may enhance its reactivity and specificity towards certain biological targets.
生物活性
1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic compound that belongs to the class of pyridazinone derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in treating inflammatory diseases and as inhibitors of various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₁₇FN₄O₂
- Molecular Weight: 304.32 g/mol
- CAS Number: 1203254-24-3
The compound features a urea linkage, a fluorinated aromatic group, and a pyridazine moiety, which contribute to its unique biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures may act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in regulating cellular signaling pathways related to inflammation and cell proliferation.
Pharmacological Activities
- Anti-inflammatory Effects :
-
Anticancer Properties :
- The compound's structure suggests it may interact with various cancer-related pathways. For instance, similar pyridazine derivatives have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyridazine derivatives, providing insights into the potential efficacy of this compound.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-11-5-6-12(10-13(11)16)19-15(22)17-7-3-9-20-14(21)4-2-8-18-20/h2,4-6,8,10H,3,7,9H2,1H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMHCHZPCPZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














